

An In-depth Technical Guide to the Physicochemical Properties of Ebanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ebanol**

Cat. No.: **B1236554**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

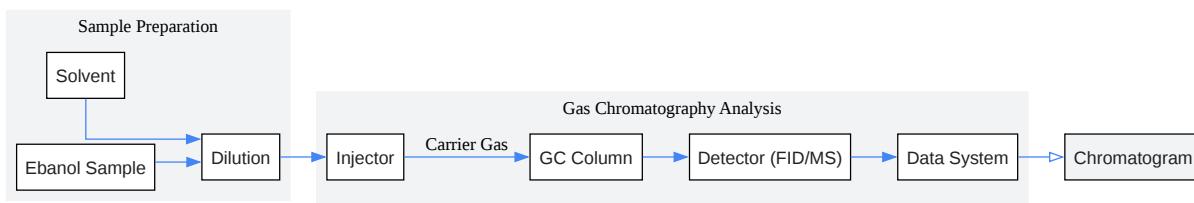
Ebanol is a synthetic aroma chemical highly valued in the fragrance industry for its powerful and elegant sandalwood character.^[1] It provides a rich, creamy, and musky-woody scent profile, making it a key ingredient in fine fragrances, cosmetics, and various personal care products.^{[2][3]} As a synthetic alternative to natural sandalwood oil, which is sourced from the vulnerable *Santalum album* tree, **Ebanol** offers a consistent and sustainable option for perfumers and formulators.^{[4][5]} Chemically, **Ebanol** is identified as 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol and exists as a mixture of isomers.^{[6][7]} This guide provides a comprehensive analysis of the core physicochemical properties of **Ebanol**, details the experimental methodologies for their determination, and explores its interaction with olfactory receptors.

Physicochemical Properties of Ebanol

The physicochemical data of **Ebanol** are crucial for its application in formulation, for predicting its environmental fate, and for ensuring its safe handling. A summary of these properties is presented in Table 1.

Table 1: Key Physicochemical Properties of **Ebanol**

Property	Value	References
Chemical Formula	C ₁₄ H ₂₄ O	[1][7][8]
Molecular Weight	208.34 g/mol	[5][7][8]
Appearance	Colorless to pale yellow liquid	[5][6]
Odor	Rich, woody, strong sandalwood with nutty and musky notes	[3][9][10]
Boiling Point	283 - 288 °C at 760 mm Hg	[1][8][9]
Melting Point	< -50 °C	[11]
Density	0.896 - 0.906 g/cm ³ at 20°C	[6]
Refractive Index	1.478 - 1.486 at 20°C	[6][9]
Vapor Pressure	0.0013 hPa at 20°C	[1][3][5]
Flash Point	> 100 °C (Closed Cup)	[9][12]
Solubility	Soluble in ethanol and organic solvents; Insoluble in water	[2][6]
Log P (Octanol/Water)	4.9	[1][8]


Experimental Protocols

The determination of the physicochemical properties of **Ebanol** relies on standardized experimental protocols to ensure accuracy and reproducibility. The following sections detail the methodologies for key parameters.

Gas Chromatography (GC) for Purity and Isomeric Composition

Gas chromatography is an essential technique for analyzing the purity and isomeric distribution of volatile compounds like **Ebanol**.

Methodology: A sample of **Ebanol** is diluted in a suitable solvent (e.g., hexane) and injected into the gas chromatograph.[13] The volatile components are separated as they pass through a capillary column, and the individual isomers are detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS). The resulting chromatogram provides a "fingerprint" of the sample, allowing for the quantification of its purity and the relative abundance of its isomers.[14]

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the gas chromatographic analysis of **Ebanol**.

Boiling Point Determination

The boiling point is determined using methods suitable for small quantities of liquid organic compounds.

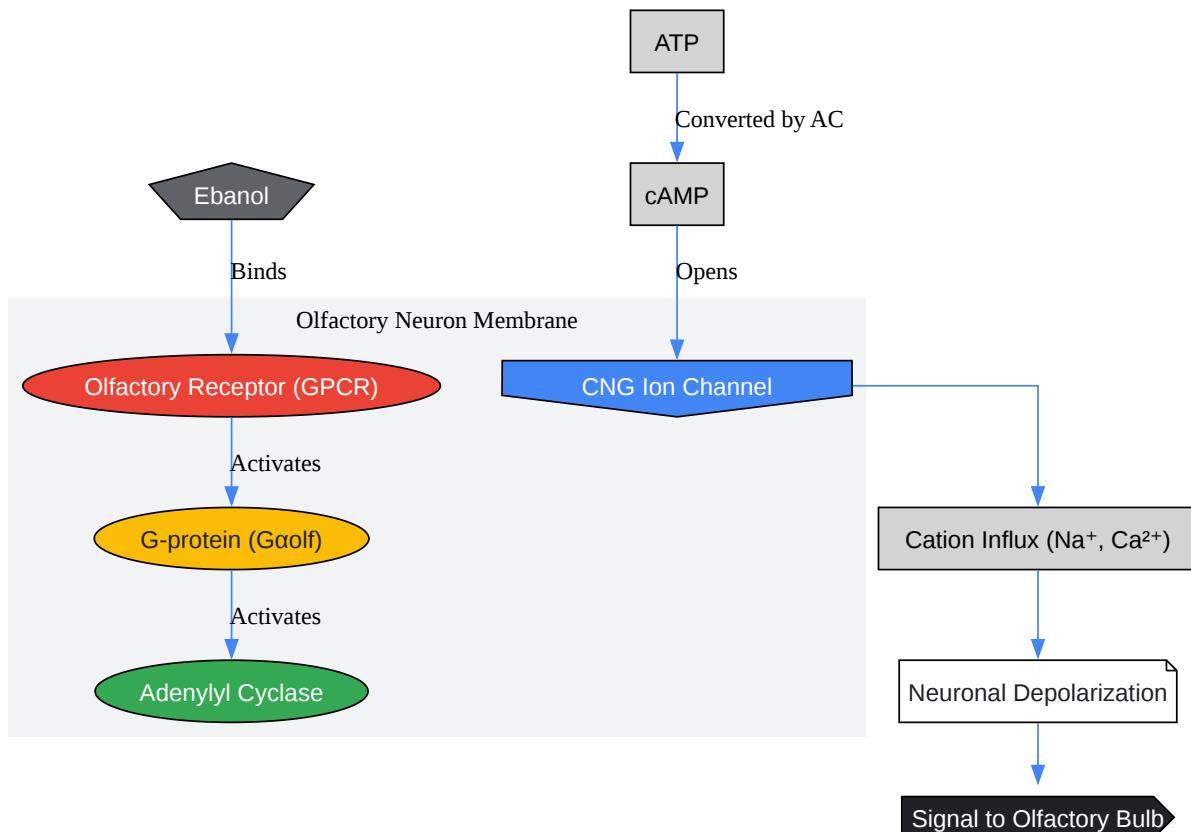
Methodology (Thiele Tube Method): A small amount of the **Ebanol** sample is placed in a fusion tube with an inverted, sealed-end capillary tube.[15] The assembly is attached to a thermometer and heated in a Thiele tube.[16] The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted. The boiling point is the temperature recorded when bubbling ceases and the liquid begins to enter the capillary tube upon cooling. [15][16]

Vapor Pressure Determination

The vapor pressure of **Ebanol** is determined according to OECD Guideline 104, which outlines several methods.[17][18]

Methodology (Static Method): A sample of **Ebanol** is placed in a container, degassed, and brought to thermal equilibrium at a specific temperature.[19] The pressure of the vapor in equilibrium with the liquid is measured. This process is repeated at various temperatures to establish the vapor pressure curve.[19][20]

Octanol-Water Partition Coefficient (Log P)


The Log P value, a measure of lipophilicity, is determined using the shake flask method as described in OECD Guideline 107.[21][22]

Methodology: Equal volumes of n-octanol and water are saturated with each other. A known amount of **Ebanol** is added to this two-phase system and shaken until equilibrium is reached. The phases are then separated, and the concentration of **Ebanol** in each phase is determined analytically. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and Log P is its base-10 logarithm.[22]

Biological Interaction: Olfactory Signal Transduction

The perception of **Ebanol**'s sandalwood scent is initiated by its interaction with olfactory receptors in the nasal epithelium. Studies have shown that synthetic sandalwood odorants can activate specific olfactory receptor neurons.[23][24] This interaction triggers a signal transduction cascade that results in the perception of smell.

Signaling Pathway: The binding of an odorant molecule like **Ebanol** to an olfactory receptor, a G-protein coupled receptor (GPCR), activates the associated G-protein (G_{\alphaolf}).[25][26] This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increased cAMP levels open cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na^+ and Ca^{2+}) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain.[25][26]

[Click to download full resolution via product page](#)

Caption: The generalized olfactory signal transduction cascade initiated by an odorant like **Ebanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ebanol™ | Givaudan [givaudan.com]
- 2. Buy Ebanol – Rich, Sandy-woody Musk Aroma Chemical [chemicalbull.com]
- 3. Perfumers Apprentice - Ebanol® (Givaudan) [shop.perfumersapprentice.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Ebanol / Matsunol (67801-20-1) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]
- 6. Ebanol | C14H24O | CID 6437266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ebanol | 67801-20-1 [chemicalbook.com]
- 8. ScenTree - Ebanol® (CAS N° 67801-20-1) [scentree.co]
- 9. sandal pentenol [thegoodscentscompany.com]
- 10. perfumersworld.com [perfumersworld.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. vigon.com [vigon.com]
- 13. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 14. agilent.com [agilent.com]
- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. Determination of Boiling point of organic compounds - Pharmacy Infoline [pharmacyinfoline.com]
- 17. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 18. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 19. consilab.de [consilab.de]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. [PDF] Olfactory receptor neuron profiling using sandalwood odorants. | Semantic Scholar [semanticscholar.org]

- 24. Olfactory receptor neuron profiling using sandalwood odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. openi.nlm.nih.gov [openi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Ebanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236554#physicochemical-properties-of-ebanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com